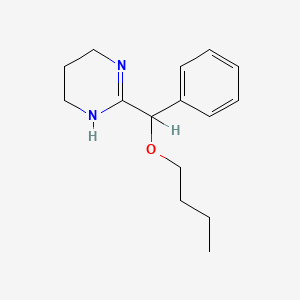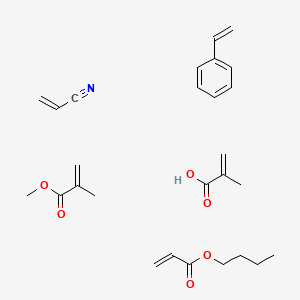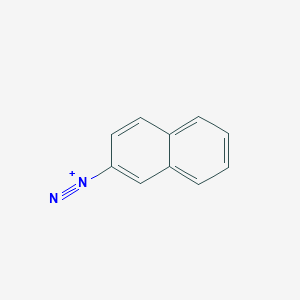
5-((Dimethylamino)methyl)-3-(3,4,5-trimethoxyphenyl)-2-oxazolidinone monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Dimethylamino)methyl)-3-(3,4,5-trimethoxyphenyl)-2-oxazolidinone monohydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a dimethylamino group, a trimethoxyphenyl group, and an oxazolidinone ring. The monohydrochloride form indicates the presence of a hydrochloride salt, which can influence the compound’s solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Dimethylamino)methyl)-3-(3,4,5-trimethoxyphenyl)-2-oxazolidinone monohydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the trimethoxyphenyl group: This step involves the coupling of the oxazolidinone intermediate with a trimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Addition of the dimethylamino group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-((Dimethylamino)methyl)-3-(3,4,5-trimethoxyphenyl)-2-oxazolidinone monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Typical reagents include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
5-((Dimethylamino)methyl)-3-(3,4,5-trimethoxyphenyl)-2-oxazolidinone monohydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biology: The compound can be used as a probe or reagent in biochemical studies to investigate cellular processes and molecular interactions.
Industry: It may find applications in the synthesis of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 5-((Dimethylamino)methyl)-3-(3,4,5-trimethoxyphenyl)-2-oxazolidinone monohydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. The compound’s structure allows it to form specific interactions with these targets, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-((Dimethylamino)methyl)-3-(3,4,5-trimethoxyphenyl)-2-oxazolidinone: The non-hydrochloride form of the compound.
3-(3,4,5-Trimethoxyphenyl)-2-oxazolidinone: Lacks the dimethylamino group.
5-((Dimethylamino)methyl)-2-oxazolidinone: Lacks the trimethoxyphenyl group.
Uniqueness
The presence of both the dimethylamino group and the trimethoxyphenyl group in 5-((Dimethylamino)methyl)-3-(3,4,5-trimethoxyphenyl)-2-oxazolidinone monohydrochloride contributes to its unique chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and interactions with biological targets, making it distinct from similar compounds.
Propriétés
Numéro CAS |
27260-56-6 |
|---|---|
Formule moléculaire |
C15H23ClN2O5 |
Poids moléculaire |
346.80 g/mol |
Nom IUPAC |
5-[(dimethylamino)methyl]-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C15H22N2O5.ClH/c1-16(2)8-11-9-17(15(18)22-11)10-6-12(19-3)14(21-5)13(7-10)20-4;/h6-7,11H,8-9H2,1-5H3;1H |
Clé InChI |
OVBKFLBUBQGOKE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1CN(C(=O)O1)C2=CC(=C(C(=C2)OC)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide](/img/structure/B14686741.png)
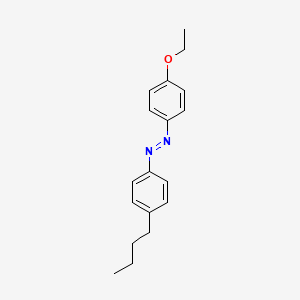
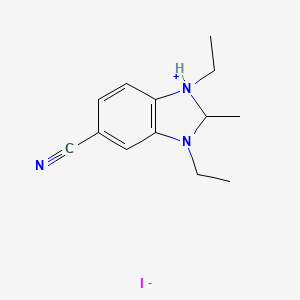
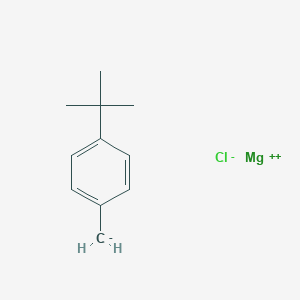
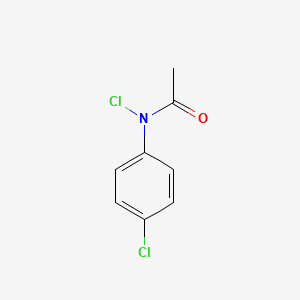
![Bis[2-(diethylamino)phenyl]methanone](/img/structure/B14686788.png)
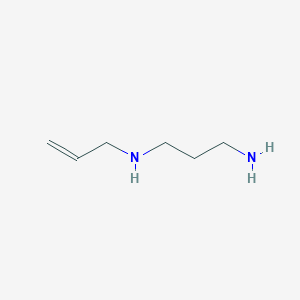
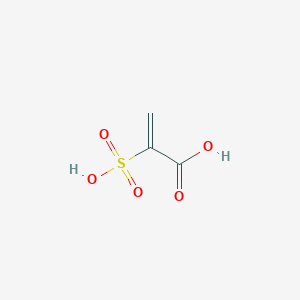
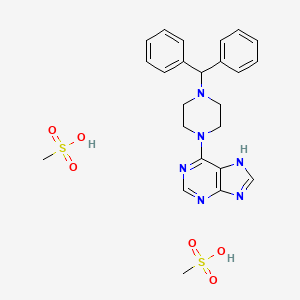
![4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14686805.png)
![Butanoic acid, 4-[bis(carboxymethyl)amino]-](/img/structure/B14686807.png)
